molecular formula C10H11IO3 B14135905 4-Methoxyphenyl 2-iodopropanoate

4-Methoxyphenyl 2-iodopropanoate

Cat. No.: B14135905
M. Wt: 306.10 g/mol
InChI Key: ROYXAHOQABSPHI-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-iodopropanoate is an organic compound with the molecular formula C10H11IO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-iodopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-iodopropanoate typically involves the esterification of 4-methoxyphenol with 2-iodopropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-iodopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 4-methoxyphenyl 2-azidopropanoate or 4-methoxyphenyl 2-thiocyanatopropanoate.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl 2-propanol.

Scientific Research Applications

4-Methoxyphenyl 2-iodopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-iodopropanoate involves its interaction with various molecular targets, depending on the specific application. For instance, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of oxidized products .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar in structure but lacks the iodine atom and ester group.

    4-Methoxyphenyl 2-bromopropanoate: Contains a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Methoxyphenyl 2-chloropropanoate: Contains a chlorine atom, also resulting in distinct chemical behavior.

Uniqueness

4-Methoxyphenyl 2-iodopropanoate is unique due to the presence of the iodine atom, which imparts specific reactivity patterns, particularly in substitution reactions. The combination of the methoxy group and the ester functionality further enhances its versatility in various chemical transformations .

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

(4-methoxyphenyl) 2-iodopropanoate

InChI

InChI=1S/C10H11IO3/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3

InChI Key

ROYXAHOQABSPHI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)OC)I

Origin of Product

United States

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